Cas no 1286768-66-8 ((R)-3-(tert-Butyl)morpholine)

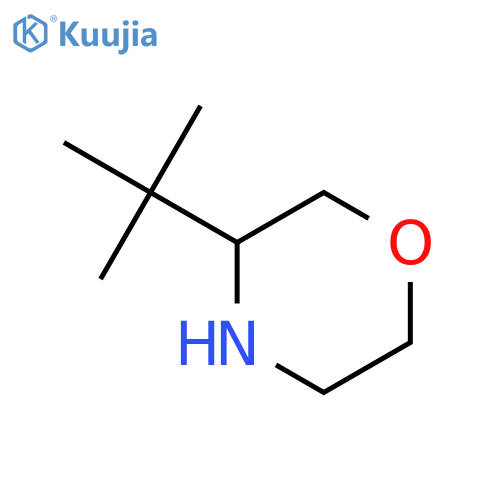

(R)-3-(tert-Butyl)morpholine structure

商品名:(R)-3-(tert-Butyl)morpholine

CAS番号:1286768-66-8

MF:C8H17NO

メガワット:143.226682424545

MDL:MFCD21340270

CID:1029167

PubChem ID:53338725

(R)-3-(tert-Butyl)morpholine 化学的及び物理的性質

名前と識別子

-

- (R)-3-(tert-Butyl)morpholine

- (3R)-3-tert-butylmorpholine

- CS-0444150

- SCHEMBL19223431

- Morpholine, 3-(1,1-dimethylethyl)-, (3R)-

- 1286768-66-8

- DTXSID30693469

- EN300-6953168

- DB-023233

-

- MDL: MFCD21340270

- インチ: InChI=1S/C8H17NO/c1-8(2,3)7-6-10-5-4-9-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1

- InChIKey: YGBCOMFKPPSDAN-ZETCQYMHSA-N

- ほほえんだ: CC(C)(C)[C@@H]1COCCN1

計算された属性

- せいみつぶんしりょう: 143.131014166g/mol

- どういたいしつりょう: 143.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 106

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 21.3Ų

じっけんとくせい

- 密度みつど: 0.896±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 189.0±15.0 ºC (760 Torr),

- フラッシュポイント: 71.7±9.8 ºC,

- ようかいど: 溶出度(40 g/l)(25ºC)、

(R)-3-(tert-Butyl)morpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM163481-1g |

(R)-3-(tert-butyl)morpholine |

1286768-66-8 | 97% | 1g |

$835 | 2024-08-02 | |

| Alichem | A449036630-1g |

(R)-3-(tert-Butyl)morpholine |

1286768-66-8 | 97% | 1g |

711.04 USD | 2021-06-15 | |

| Enamine | EN300-6953168-5.0g |

(3R)-3-tert-butylmorpholine |

1286768-66-8 | 95.0% | 5.0g |

$2152.0 | 2025-03-12 | |

| Enamine | EN300-6953168-0.5g |

(3R)-3-tert-butylmorpholine |

1286768-66-8 | 95.0% | 0.5g |

$579.0 | 2025-03-12 | |

| Enamine | EN300-6953168-0.1g |

(3R)-3-tert-butylmorpholine |

1286768-66-8 | 95.0% | 0.1g |

$257.0 | 2025-03-12 | |

| Aaron | AR000YZX-500mg |

Morpholine, 3-(1,1-dimethylethyl)-, (3R)- |

1286768-66-8 | 95% | 500mg |

$822.00 | 2025-02-13 | |

| Aaron | AR000YZX-10g |

Morpholine, 3-(1,1-dimethylethyl)-, (3R)- |

1286768-66-8 | 95% | 10g |

$4413.00 | 2023-12-16 | |

| Aaron | AR000YZX-100mg |

Morpholine, 3-(1,1-dimethylethyl)-, (3R)- |

1286768-66-8 | 95% | 100mg |

$379.00 | 2025-02-13 | |

| 1PlusChem | 1P000YRL-100mg |

Morpholine, 3-(1,1-dimethylethyl)-, (3R)- |

1286768-66-8 | 97% | 100mg |

$212.00 | 2023-12-25 | |

| Aaron | AR000YZX-50mg |

Morpholine, 3-(1,1-dimethylethyl)-, (3R)- |

1286768-66-8 | 95% | 50mg |

$265.00 | 2025-02-13 |

(R)-3-(tert-Butyl)morpholine 関連文献

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

1286768-66-8 ((R)-3-(tert-Butyl)morpholine) 関連製品

- 74572-01-3((3R)-3-(propan-2-yl)morpholine)

- 1007112-64-2((S)-3-(tert-Butyl)morpholine)

- 77897-21-3((3S)-3-(propan-2-yl)morpholine)

- 927802-40-2(3-(propan-2-yl)morpholine)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量